methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate
Description
Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate is a chiral morpholine derivative characterized by a 3-fluorophenyl substituent at the 2-position of the morpholine ring and a methyl ester group at the 4-position. Its molecular formula is C₁₂H₁₄FNO₃, with a calculated molecular weight of 239.25 g/mol.
Properties
CAS No. |
920799-05-9 |
|---|---|
Molecular Formula |
C12H14FNO3 |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H14FNO3/c1-16-12(15)14-5-6-17-11(8-14)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3/t11-/m1/s1 |
InChI Key |
RPYSUOVCDFFSNL-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)N1CCO[C@H](C1)C2=CC(=CC=C2)F |
Canonical SMILES |
COC(=O)N1CCOC(C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Morpholine and 3-Fluorobenzaldehyde
A widely used method involves the following steps:
Step 1: Reaction of Morpholine with 3-Fluorobenzaldehyde
Morpholine reacts with 3-fluorobenzaldehyde to form an intermediate imine. This reaction typically occurs under mild conditions, often using a solvent such as ethanol or acetonitrile at room temperature.
Step 2: Esterification with Methyl Chloroformate
The imine intermediate is then subjected to esterification using methyl chloroformate. This step converts the amine functionality into the desired methyl ester, yielding methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate.
Alternative Synthetic Route
Another notable method includes:
Step 1: Formation of an Intermediate via Reductive Amination
A reductive amination process is employed where morpholine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride or lithium aluminum hydride. This process allows for the formation of the morpholine derivative.
Step 2: Final Esterification
The final step involves treating the amine product with methyl chloroformate to achieve the carboxylate ester form.
Summary of Preparation Steps
| Step | Description | Conditions |
|---|---|---|
| 1 | Reaction of morpholine with 3-fluorobenzaldehyde | Room temperature, ethanol/acetonitrile |
| 2 | Esterification with methyl chloroformate | Mild conditions |
Recent studies have focused on optimizing these synthesis routes to improve yield and reduce reaction times. For example, using microwave-assisted synthesis has shown promise in enhancing reaction efficiency while maintaining product integrity.
Key Findings
Yield Improvement : Microwave-assisted reactions have been reported to increase yields by up to 30% compared to traditional heating methods.
Reaction Time : The use of modern techniques can reduce reaction times from several hours to mere minutes, significantly enhancing throughput in synthetic applications.
Chemical Reactions Analysis
Substitution Reactions
The compound’s morpholine ring and carboxylate ester group enable diverse substitution reactions. Key modifications observed in research include:
Functional Group Replacement
-
R-group substitution : Studies on analogous morpholine derivatives demonstrate that substituents on the phenyl ring (e.g., fluorine) influence reactivity. For example, replacing a hydroxyl group with a carboxylic acid or sulfone enhances binding affinity to molecular targets like MDM2 .
-
Core structure modifications : The patent US7659394B2 describes substituted morpholine compounds, including derivatives with pyridinyl and cyclopropyl groups, highlighting the versatility of substituent variation at the morpholine ring .
Biological Activity and Structural Correlations
Substitution reactions directly impact biological activity, particularly in drug discovery contexts:
MDM2 Inhibition
-
Binding affinity : Replacing the hydroxyl group with a carboxylic acid (compound 31) or sulfone (compound 33) increased MDM2 binding affinity (K_i < 1 nM) .
-
Cellular potency : Compound 33 exhibited superior IC₅₀ values in SJSA-1 osteosarcoma cell lines compared to earlier analogs .
Structural Stability
-
Decomposition rates : The carboxylic acid group in compound 31 led to higher decomposition (18% after 2 days) compared to compound 33, emphasizing the role of substituents in stability .
Key Reaction Parameters
-
Functional group replacement : Hydrolysis of the methyl ester under acidic/basic conditions could yield carboxylic acids, though this is inferred from general organic chemistry principles.
-
Enzymatic interactions : The 3-fluorophenyl group may participate in non-covalent interactions (e.g., aromatic stacking) with target proteins, as observed in MDM2 binding studies .
Research Implications
The compound’s reactivity underscores its utility in medicinal chemistry:
Scientific Research Applications
Therapeutic Applications
Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate has been identified as a compound with activity as both serotonin and noradrenaline reuptake inhibitors. This dual action makes it particularly useful in treating disorders where the regulation of monoamine transporters is crucial. Some key therapeutic applications include:
- Urinary Disorders : The compound has shown promise in addressing urinary incontinence by modulating neurotransmitter levels that influence bladder control .
- Pain Management : Its ability to inhibit the reuptake of serotonin and noradrenaline suggests potential applications in pain management therapies, particularly for chronic pain conditions .
- Psychiatric Disorders : The compound may also be beneficial in treating attention deficit hyperactivity disorder (ADHD) and fibromyalgia, where neurotransmitter balance is essential for symptom management .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects and therapeutic potential of this compound:
- Pharmacological Evaluation : A study highlighted its efficacy as an antidepressant-like agent in animal models, demonstrating significant improvements in behavioral tests that assess mood and anxiety levels .
- Safety Profile : Research indicates that the compound exhibits a favorable safety profile with low toxicity, making it a candidate for further clinical development .
- Comparative Studies : Comparative analyses with other morpholine derivatives have shown that this compound possesses superior binding affinity to serotonin receptors, which correlates with enhanced therapeutic efficacy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the morpholine ring provides structural stability. The ester group may undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below highlights key structural and functional differences between methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate and related compounds:
*Inferred from structural analogs.
Key Observations:
Core Structure Variations: The target compound and Camlipixant share a morpholine backbone, but Camlipixant incorporates an imidazopyridine ring and difluorophenyl group, enhancing its selectivity for P2X3 receptors .
Ester Groups: The methyl ester in the target compound may enhance metabolic stability compared to the tert-butyl ester in ’s diphenylmorpholine derivative .
Biological Activity :
Physicochemical Properties
- Solubility : Camlipixant’s bulky imidazopyridine substituent may reduce aqueous solubility relative to the simpler target compound.
Biological Activity
Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, including antibacterial, antifungal, and cytotoxic activities, along with structure-activity relationships (SAR) and metabolic pathways.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a fluorophenyl group and a carboxylate ester. The presence of the fluorine atom is significant as it often enhances biological activity through increased lipophilicity and altered interaction profiles with biological targets.
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus . In vitro studies have demonstrated that it exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 62.5 μg/mL, indicating effective inhibition of bacterial growth .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Antifungal Activity
In addition to its antibacterial effects, the compound has shown promising antifungal activity. The antifungal screening revealed effective inhibition against common fungal pathogens, supporting its potential use in treating fungal infections.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 32 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines, including MRC-5 fibroblasts, indicated that this compound exhibits low toxicity at concentrations up to 10 μM, with cell viability remaining above 91% compared to control cultures .
Structure-Activity Relationship (SAR)
The incorporation of the fluorine atom at the para position of the phenolic ring has been shown to enhance the potency of similar compounds significantly. The SAR studies suggest that modifications on the morpholine ring can lead to variations in biological activity, emphasizing the importance of substituent positioning and electronic effects .
Metabolic Pathways
Metabolism studies indicate that this compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19. These pathways are crucial for understanding the pharmacokinetics and potential drug-drug interactions associated with this compound .
Case Studies
Recent research has highlighted the application of this compound in combination therapies for enhanced efficacy against resistant bacterial strains. A study demonstrated that when used alongside traditional antibiotics, this compound significantly reduced bacterial load in infected models .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate?
- Methodological Answer : Chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution, are critical. For morpholine derivatives, stereoselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective hydrogenation catalysts (e.g., Ru-BINAP complexes) can ensure the (2S) configuration . Post-synthesis purification via chiral HPLC (e.g., using amylose- or cellulose-based columns) validates enantiomeric excess (>98% purity) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Assign stereochemistry via - and -NMR, focusing on coupling constants (e.g., ) and NOE correlations to confirm the morpholine ring conformation and fluorophenyl orientation .
- LC-MS : Confirm molecular weight (e.g., [M+H] ion) and monitor impurities using high-resolution mass spectrometry (HRMS) .
- X-ray crystallography : Resolve ambiguous stereochemistry by single-crystal analysis, as demonstrated for structurally related morpholine derivatives .
Q. What stability considerations are critical for storage and handling?
- Methodological Answer : Store under inert atmosphere (N or Ar) at -20°C to prevent oxidation or hydrolysis. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways (e.g., ester hydrolysis). Monitor via HPLC-UV for degradation products .
Advanced Research Questions
Q. How can conflicting data on reaction yields in morpholine carboxylate synthesis be resolved?
- Methodological Answer : Systematic optimization of reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches. For example, microwave-assisted synthesis may improve yields by enhancing reaction homogeneity compared to traditional reflux methods . Cross-validate results with kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps .
Q. What computational tools are suitable for predicting the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., monoamine oxidase B).
- DFT calculations : Predict metabolic sites (e.g., ester cleavage) via Fukui indices or frontier molecular orbital analysis .
- MD simulations : Assess conformational stability in aqueous or lipid bilayer environments (e.g., GROMACS) .
Q. How do environmental surfaces influence the compound’s degradation in laboratory settings?
- Methodological Answer : Surface adsorption studies using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) can quantify interactions with glass, stainless steel, or polymer surfaces. Reactivity with indoor oxidants (e.g., ozone) may be tested in chamber experiments, followed by LC-MS/MS analysis of degradation byproducts (e.g., fluorophenolic acids) .
Q. What strategies address discrepancies in chiral purity assessments between labs?
- Methodological Answer : Implement interlaboratory validation using certified reference standards. For example, compare chiral HPLC retention times with a commercially available (2S)-enantiomer standard. Statistical analysis (e.g., ANOVA) of triplicate measurements minimizes instrument variability .
Data Contradiction Analysis
Q. How to resolve inconsistencies in reported biological activity of morpholine derivatives?
- Methodological Answer : Standardize assay conditions (e.g., cell line, incubation time, solvent controls). For in vitro studies, confirm target engagement via competitive binding assays (e.g., SPR or radioligand displacement). Meta-analysis of structure-activity relationships (SAR) across analogs can clarify substituent effects (e.g., 3-fluorophenyl vs. 4-fluorophenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
